molecular formula C31H30FN3O2 B303807 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Número de catálogo B303807
Peso molecular: 495.6 g/mol
Clave InChI: PKKHMCPDQSLQQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as DMFQ or TAK-285. It is a potent and selective inhibitor of the HER2 kinase, which is a protein that is often overexpressed in breast cancer cells. DMFQ has shown promising results in preclinical studies and is currently being investigated as a potential treatment for HER2-positive breast cancer.

Mecanismo De Acción

DMFQ works by inhibiting the activity of the HER2 kinase, which is overexpressed in many types of cancer cells. HER2 is a member of the ErbB family of receptor tyrosine kinases, which play a key role in cell growth and survival. By inhibiting the activity of HER2, DMFQ can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMFQ has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in HER2-positive breast cancer cells. DMFQ has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis. In addition, DMFQ can enhance the activity of other chemotherapeutic agents, such as paclitaxel.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMFQ has several advantages for use in lab experiments. It is a highly selective inhibitor of the HER2 kinase, which means that it has minimal off-target effects. DMFQ is also relatively stable and can be easily synthesized in the lab. However, DMFQ has some limitations for use in lab experiments. It is a highly potent inhibitor of HER2, which means that it can be toxic to normal cells at high concentrations. DMFQ also has poor solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on DMFQ. One potential direction is to investigate the use of DMFQ in combination with other chemotherapeutic agents, such as paclitaxel or trastuzumab. Another direction is to explore the use of DMFQ in other types of cancer, such as gastric cancer or non-small cell lung cancer. Additionally, there is a need to develop more effective formulations of DMFQ that can improve its solubility and reduce its toxicity to normal cells.

Métodos De Síntesis

The synthesis of DMFQ involves several steps, including the reaction of 4-dimethylaminobenzaldehyde with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form DMFQ. The synthesis of DMFQ is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

DMFQ has been extensively studied in preclinical models of breast cancer. It has shown potent antitumor activity against HER2-positive breast cancer cells both in vitro and in vivo. DMFQ has also been shown to inhibit the growth of breast cancer cells that are resistant to other HER2-targeted therapies. In addition to breast cancer, DMFQ has also been investigated as a potential treatment for other types of cancer, including gastric cancer and non-small cell lung cancer.

Propiedades

Nombre del producto

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Fórmula molecular

C31H30FN3O2

Peso molecular

495.6 g/mol

Nombre IUPAC

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H30FN3O2/c1-19-28(31(37)34-24-11-7-10-23(32)18-24)29(21-12-14-25(15-13-21)35(2)3)30-26(33-19)16-22(17-27(30)36)20-8-5-4-6-9-20/h4-15,18,22,29,33H,16-17H2,1-3H3,(H,34,37)

Clave InChI

PKKHMCPDQSLQQU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

SMILES canónico

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC(=CC=C5)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.